![molecular formula C4HF9 B1607631 1,1,1,2,2,3,3,4,4-Nonafluorobutane CAS No. 375-17-7](/img/structure/B1607631.png)
1,1,1,2,2,3,3,4,4-Nonafluorobutane
Overview
Description
1,1,1,2,2,3,3,4,4-Nonafluorobutane, also known as HFC-365mfc, is a fluorocarbon compound that is widely used as a refrigerant and a blowing agent in the foam insulation industry. It has a low global warming potential (GWP) and is considered an environmentally friendly alternative to other refrigerants such as chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs).
Scientific Research Applications
Molecular Structure and Properties
1,1,1,2,2,3,3,4,4-Nonafluorobutane is a chemical compound with the molecular formula CHF . It has an average mass of 220.036 Da and a monoisotopic mass of 219.993454 Da .
Synthesis of Aryl and Alkenyl Nonaflates
1,1,1,2,2,3,3,4,4-Nonafluorobutane serves as an entry point to nonafluorobutanesulfonates (nonaflates), which are valuable as electrophiles in palladium-catalyzed cross-coupling reactions . As a perfluoroalkylsulfonylating agent, it offers the advantages of lower cost and greater stability over the more frequently used triflic anhydride .
Reaction with Alcohols
Perfluoro-1-butanesulfonyl fluoride (NfF) reacts with alcohols, including phenols, to yield nonafluorobutanesulfonate esters (nonaflates) . These nonaflates can be used as electrophiles in several palladium-catalyzed cross-coupling reactions and in Buchwald-Hartwig amination .
Catalyst in Synthesis
Nonafluorobutane-1-sulfonic acid, a derivative of 1,1,1,2,2,3,3,4,4-Nonafluorobutane, may be used as a catalyst in the synthesis of 6-chloro-6H-dibenz[c,e][1,2]oxaphosphorin and N-benzylpyridin-2-amine .
Resistance to Hydrolysis
Nonaflates, derived from 1,1,1,2,2,3,3,4,4-Nonafluorobutane, tend to be less prone to hydrolysis to ketones (in the case of alkenyl sulfonates) and phenols (in the case of aryl sulfonates). Their resistance to hydrolysis makes nonaflates superior electrophiles in Buchwald-Hartwig couplings .
Stability in Water
1,1,1,2,2,3,3,4,4-Nonafluorobutane is stable in water at pH<12 . This property makes it a useful compound in various chemical reactions where water stability is required.
Mechanism of Action
Target of Action
1,1,1,2,2,3,3,4,4-Nonafluorobutane, also known as Nonafluorobutanesulfonyl fluoride (NfF), is a versatile compound in organic synthesis . It primarily targets alcohols, including phenols, to yield nonafluorobutanesulfonate esters (nonaflates) .
Mode of Action
NfF interacts with its targets (alcohols and phenols) through a process known as sulfonylation . This interaction results in the formation of nonaflates, which are intermediates with strong electron-withdrawing perfluorinated alkyl substituents .
Biochemical Pathways
The biochemical pathways affected by NfF primarily involve the conversion of alcohols and phenols into nonaflates . These nonaflates can then be used as electrophiles in several palladium-catalyzed cross-coupling reactions and in Buchwald-Hartwig amination .
Pharmacokinetics
It is known that nff is a colorless, volatile liquid that is immiscible with water but soluble in common organic solvents . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties could be influenced by these characteristics.
Result of Action
The result of NfF’s action is the formation of nonaflates from alcohols and phenols . These nonaflates are valuable intermediates in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions and Buchwald-Hartwig amination .
Action Environment
The action of NfF can be influenced by environmental factors. For instance, NfF is sensitive to moisture and should be stored in a dry, dark place . Additionally, NfF is hygroscopic, meaning it readily absorbs moisture from the environment . This could potentially affect its stability and efficacy.
properties
IUPAC Name |
1,1,1,2,2,3,3,4,4-nonafluorobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF9/c5-1(6)2(7,8)3(9,10)4(11,12)13/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTIKDIHRRLSRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F7CF2H, C4HF9 | |
Record name | Butane, 1,1,1,2,2,3,3,4,4-nonafluoro- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379700 | |
Record name | 1H-Nonafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,2,2,3,3,4,4-Nonafluorobutane | |
CAS RN |
375-17-7 | |
Record name | 1H-Nonafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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